molecular formula C19H20N4O3S B12009570 5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12009570
M. Wt: 384.5 g/mol
InChI Key: SVPKELHGQCRBBX-RGVLZGJSSA-N
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Description

This compound, 5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, is a sophisticated research chemical designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is the primary mediator of angiogenic signaling in endothelial cells , a process critical for tumor growth and metastasis. The core structure of this molecule is based on the 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets, particularly kinases. The strategic incorporation of the (E)-(2,4,5-trimethoxyphenyl)methylidene]amino group and the hydrosulfide moiety at the 3-position is intended to enhance binding affinity and selectivity towards the ATP-binding site of the VEGFR-2 kinase domain. By potently inhibiting VEGFR-2, this compound serves as a crucial tool in oncological research for investigating the mechanisms of angiogenesis, validating VEGFR-2 as a therapeutic target, and studying downstream signaling pathways such as MAPK/ERK and PI3K/Akt. Its application extends to in vitro and in vivo models for evaluating anti-angiogenic efficacy and for the development of novel targeted cancer therapies aimed at cutting off the blood supply to tumors. Research utilizing this inhibitor provides valuable insights into tumor biology and potential strategies for combating angiogenesis-dependent diseases.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-12-5-7-13(8-6-12)18-21-22-19(27)23(18)20-11-14-9-16(25-3)17(26-4)10-15(14)24-2/h5-11H,1-4H3,(H,22,27)/b20-11+

InChI Key

SVPKELHGQCRBBX-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

Biological Activity

The compound 5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N4O3S
  • CAS Number : 9560095

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an antimicrobial agent , antiproliferative agent , and inhibitor of key enzymes involved in various diseases.

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease treatment. Studies indicate that similar triazole derivatives exhibit significant inhibitory activity against AChE with IC50 values in the nanomolar range .
  • Antimicrobial Activity : The hydrosulfide moiety enhances the compound's ability to penetrate microbial membranes, leading to increased antimicrobial efficacy against various pathogens .
  • Antiproliferative Effects : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting tubulin dynamics, leading to cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AChE InhibitionCompetitive inhibition leading to increased acetylcholine levels
AntimicrobialDisruption of microbial cell membranes
AntiproliferativeInduction of apoptosis via tubulin inhibition

Detailed Research Findings

  • Acetylcholinesterase Inhibition : A study demonstrated that derivatives similar to this compound exhibited competitive inhibition against AChE. The most potent analogs achieved IC50 values significantly lower than standard drugs like donepezil, suggesting a strong potential for treating Alzheimer's disease .
  • Antimicrobial Efficacy : The compound was tested against a range of bacterial strains, including MRSA. Results indicated that it displayed significant antibacterial activity, comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Anticancer Properties : In vitro studies showed that the compound could inhibit cancer cell proliferation by targeting microtubule dynamics. It led to G2/M phase arrest and subsequent apoptosis in various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial properties . The mechanism of action is often attributed to their ability to inhibit bacterial enzymes critical for cell wall synthesis.

2. Antifungal Properties
The compound has also been investigated for its antifungal activity. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi. Studies have demonstrated that these compounds can effectively combat Candida albicans and other pathogenic fungi, making them a valuable candidate for developing new antifungal agents .

3. Antioxidant Activity
The antioxidant capabilities of 5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide have been assessed using various assays such as DPPH and ABTS. These studies indicate that the compound exhibits significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid . This property is crucial for potential applications in preventing oxidative stress-related diseases.

4. Anticancer Potential
Emerging research suggests that triazole derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies. Molecular docking studies indicate that the compound may interact with specific cancer-related targets, thereby inhibiting tumor growth .

Case Studies and Experimental Findings

Case Study 1: Synthesis and Evaluation
In a comprehensive study focusing on triazole derivatives synthesized from nalidixic acid, several compounds demonstrated notable antibacterial and antioxidant activities. Among these, certain derivatives showed MIC values as low as 0.397 μM against Candida albicans, indicating strong potential for therapeutic use .

Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar triazole compounds revealed binding affinities that suggest effective interactions with bacterial enzymes. For instance, compounds with docking scores of −9.8 kcal/mol were identified as having high potential for antibacterial applications .

Comparative Data Table

Property 5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide Similar Triazole Derivatives
Antibacterial Activity (MIC) Effective against E. coli and S. aureus (specific MIC values vary)Comparable efficacy reported
Antifungal Activity Effective against C. albicansSimilar efficacy noted
Antioxidant Activity Significant free radical scavenging (DPPH IC50 = 0.397 μM)Comparable to ascorbic acid
Anticancer Activity Induces apoptosis in various cancer cell linesPromising results in similar studies

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The 4-methylphenyl group in the target compound and increases steric hindrance compared to smaller substituents (e.g., methoxy in ), which may reduce solubility but improve selectivity .
  • Hydrogen Bonding : The hydrosulfide (-SH) group in the target compound and facilitates stronger hydrogen bonding compared to sulfanyl (-S-) or acetamide groups in , influencing crystal packing and bioactivity .

Physicochemical Properties

Compound Crystal System Unit Cell Parameters (Å, °) Intermolecular Interactions
Target Compound (hypothetical data based on ) Monoclinic a = ~8.0, b = ~15.0, c = ~19.0, β = ~100° C–H⋯N, C–H⋯π, π-π stacking
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Monoclinic (P21/n) a = 7.9414, b = 15.043, c = 19.047, β = 100.385° C–H⋯N, C–H⋯π
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Monoclinic (P21/c) a = 11.283, b = 7.414, c = 31.087, β = 100.961° C–H⋯Cl, π-π interactions

Key Observations :

  • Crystal Packing: The target compound’s hypothetical unit cell parameters align with monoclinic systems observed in , stabilized by C–H⋯N and π-π interactions. Chlorine substituents in introduce additional C–H⋯Cl interactions, enhancing lattice stability .
  • Solubility : Methoxy-rich compounds (e.g., ) exhibit higher polarity and aqueous solubility compared to methyl- or chlorine-substituted derivatives .

Key Observations :

  • Mechanistic Diversity : The –N–C–S unit is a conserved pharmacophore, but substituents dictate target specificity. For example, trimethoxyphenyl groups may inhibit tubulin polymerization, whereas chlorophenyl derivatives intercalate DNA .

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